molecular formula C9H11N3O B1408420 1-(2-Methylpyridin-3-yl)imidazolidin-2-one CAS No. 1545260-36-3

1-(2-Methylpyridin-3-yl)imidazolidin-2-one

Cat. No.: B1408420
CAS No.: 1545260-36-3
M. Wt: 177.2 g/mol
InChI Key: WUFPYZKTCPFHJV-UHFFFAOYSA-N
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Description

1-(2-Methylpyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both a pyridine and an imidazolidinone ring. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpyridin-3-yl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with ethylenediamine, followed by cyclization to form the imidazolidinone ring. This reaction typically requires a catalyst and is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms allows for the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyridin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methylpyridin-3-yl)imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyridin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylpyridin-3-yl)imidazolidin-2-one is unique due to the presence of both the pyridine and imidazolidinone rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2-methylpyridin-3-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-8(3-2-4-10-7)12-6-5-11-9(12)13/h2-4H,5-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFPYZKTCPFHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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